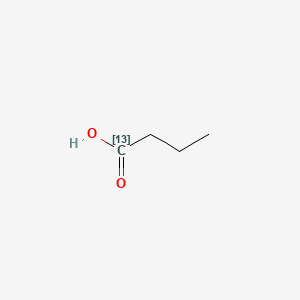
丁酸-1-13C
概述
描述
Butyric acid-1-13C is a naturally occurring fatty acid that has been used in research for decades. It is a short-chain fatty acid (SCFA) that is produced in the human body during the fermentation of dietary fiber, and is found in certain foods such as butter and cheese. Butyric acid-1-13C has been studied for its potential applications in scientific research, and has been used in a variety of lab experiments. In
科学研究应用
食品质量分析
- 牛奶脂肪含量评估:特别是丁酸-1-13C,在食品产品中评估牛奶脂肪质量起着至关重要的作用。Sacchi et al. (2018)的研究表明,基于13C核磁共振(NMR)光谱学的丁酸定量可以可靠地评估脂肪混合物中的牛奶脂肪含量,为传统气相色谱法提供了一种高效的替代方法。
生物医学研究
- 哺乳动物结肠腔内合成:Kien et al. (2002)进行的研究中,使用丁酸-1-13C来定量哺乳动物结肠腔内的丁酸合成。该研究为哺乳动物结肠内体内丁酸产生提供了新的见解。
- 红细胞分化:丁酸是培养红细胞白血病细胞中红细胞分化的有效诱导剂,正如Leder and Leder (1975)所强调的那样。丁酸的结构特征对于这种诱导至关重要。
生物技术和化工行业
- 生物质生产丁酸:Jiang et al. (2010)的研究侧重于使用丁酸梭菌生产丁酸。这种方法展示了将植物生物质转化为丁酸的有效途径,丁酸在各种行业中是一种有价值的化学品。
- 丁酸生物生产的进展:Jiang et al. (2018)的综述讨论了改进微生物丁酸生产的策略,由于消费者对食品、制药和化妆品中天然产品的需求增加,这一领域备受关注。
- 菊芋中的丁酸:Huang et al. (2011)的研究展示了从菊芋中生产丁酸的过程,突出了基于该系统的商业规模生产的可行性。
属性
IUPAC Name |
(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431003 | |
| Record name | Butyric acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyric acid-1-13C | |
CAS RN |
38765-83-2 | |
| Record name | Butyric acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38765-83-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

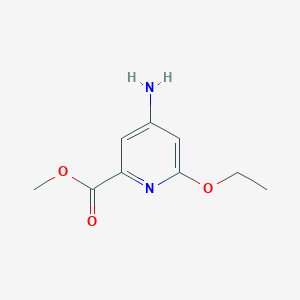
![1,2-Ethanediamine, 1,2-bis[4-(dimethylamino)phenyl]-, (1R,2R)-](/img/structure/B1599686.png)
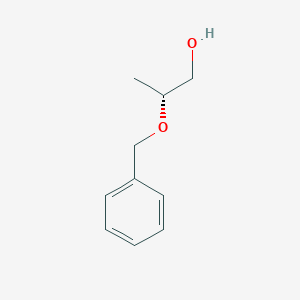
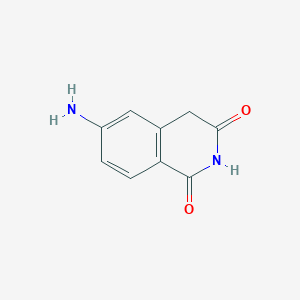
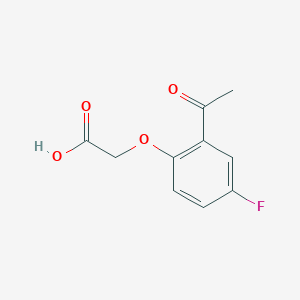
![2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1599692.png)
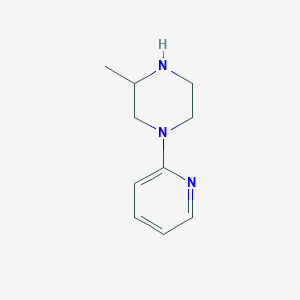
![9H-fluoren-9-ylmethyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1599695.png)
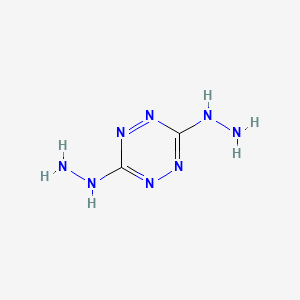
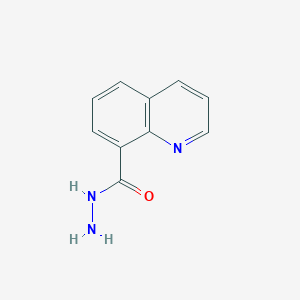
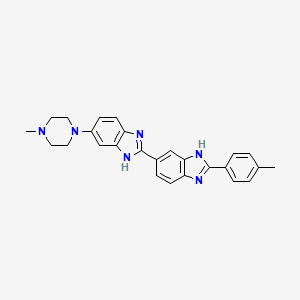
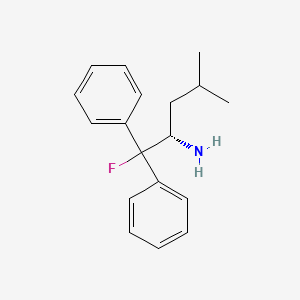
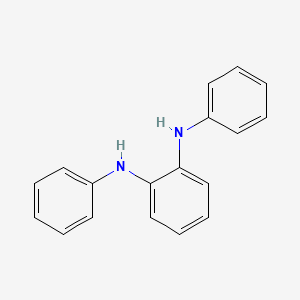
![[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B1599707.png)